1,4-Butanediol mononitrate-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

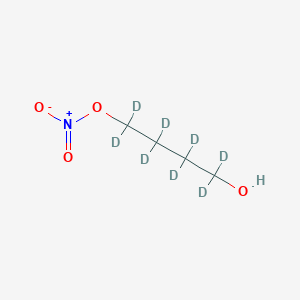

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,1,2,2,3,3,4,4-octadeuterio-4-hydroxybutyl) nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c6-3-1-2-4-9-5(7)8/h6H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOGSWRRYABFKU-SVYQBANQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[N+](=O)[O-])C([2H])([2H])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to 1,4-Butanediol Mononitrate-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological significance of 1,4-Butanediol (B3395766) mononitrate-d8. This deuterated analogue of 1,4-Butanediol mononitrate serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.

Core Chemical Properties

1,4-Butanediol mononitrate-d8 is a stable isotope-labeled version of 1,4-Butanediol mononitrate. The deuterium (B1214612) labeling provides a distinct mass signature, making it ideal for use in mass spectrometry-based analytical methods. While specific experimental data for the deuterated mononitrate is not widely available, the properties of the non-deuterated form and the deuterated diol provide a strong reference.

Table 1: Chemical Identity of this compound and Related Compounds

| Property | This compound | 1,4-Butanediol mononitrate | 1,4-Butanediol-d8 |

| CAS Number | 1261398-94-0[1] | Not Available | 74829-49-5 |

| Molecular Formula | C4HD8NO4[1] | C4H9NO4[2] | C4H2D8O2 |

| Molecular Weight | 143.16 g/mol [1] | 135.12 g/mol [2] | 98.17 g/mol |

| Isotopic Purity | Not specified | N/A | 98 atom % D |

Table 2: Physical Properties of 1,4-Butanediol and its Deuterated Analogue

| Property | 1,4-Butanediol | 1,4-Butanediol-d8 |

| Appearance | Colorless, viscous liquid | - |

| Melting Point | 20.1 °C | 16 °C |

| Boiling Point | 230 °C | 230 °C |

| Density | 1.017 g/cm³ at 20 °C | 1.108 g/mL at 25 °C |

| Flash Point | 134 °C (closed cup) | 134 °C (closed cup) |

| Solubility | Soluble in water, ethanol, acetone | - |

| Refractive Index | n20/D 1.446 | n20/D 1.4427 |

Synthesis and Purification

Experimental Protocol: Purification of 1,4-Butanediol Mononitrate

This protocol is adapted from a patented process for the purification of 1,4-butanediol mononitrate and is applicable for the purification of its deuterated analogue.

Materials:

-

Reaction mixture containing 1,4-butanediol mononitrate, 1,4-butanediol dinitrate, and unreacted 1,4-butanediol in a water-immiscible organic solvent (e.g., dichloromethane).

-

Deionized water.

-

Separatory funnel or extraction column.

Procedure:

-

The crude reaction mixture in the organic solvent is first extracted with water. 1,4-Butanediol mononitrate, being more polar, will preferentially partition into the aqueous phase, while the less polar 1,4-butanediol dinitrate will remain in the organic phase.

-

The aqueous phase containing the 1,4-butanediol mononitrate is then separated.

-

To recover the 1,4-butanediol mononitrate, the aqueous solution is subsequently extracted with a fresh portion of a water-immiscible organic solvent.

-

The organic phase, now containing the purified 1,4-butanediol mononitrate, is collected. The solvent can then be removed under reduced pressure to yield the purified product.

Note: This process is hazardous due to the explosive nature of nitrate (B79036) esters and should only be performed by experienced chemists with appropriate safety precautions in place.

Analytical Methods

This compound is primarily used as an internal standard for the quantitative analysis of 1,4-Butanediol mononitrate in biological matrices by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of 1,4-butanediol and its metabolites is GC-MS. For the analysis of the mononitrate, a derivatization step may be necessary to improve its volatility and chromatographic properties.

Sample Preparation and Derivatization (General Procedure):

-

Extraction of the analyte from the biological matrix (e.g., plasma, urine) using a suitable organic solvent.

-

Evaporation of the solvent and reconstitution in a derivatization reagent (e.g., a silylating agent like BSTFA).

-

Incubation to ensure complete derivatization.

-

Injection of the derivatized sample into the GC-MS system.

GC-MS Parameters (Typical):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial hold at a low temperature, followed by a ramp to a higher temperature to elute the analytes.

-

MS Detection: Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the derivatized analyte and the deuterated internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of 1,4-Butanediol mononitrate without the need for derivatization.

Sample Preparation (General Procedure):

-

Protein precipitation of the biological sample with a solvent like acetonitrile (B52724).

-

Centrifugation to pellet the precipitated proteins.

-

Dilution of the supernatant before injection into the LC-MS/MS system.

LC-MS/MS Parameters (Typical):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

Biological Significance and Signaling Pathways

1,4-Butanediol mononitrate is a key metabolite of the drug Latanoprostene bunod, which is used to treat glaucoma. The therapeutic effect of Latanoprostene bunod is, in part, due to the release of nitric oxide (NO) from 1,4-Butanediol mononitrate.[3] Nitric oxide is a critical signaling molecule involved in vasodilation.

Nitric Oxide Signaling Pathway

The metabolism of Latanoprostene bunod and the subsequent nitric oxide signaling pathway is a crucial aspect of its mechanism of action.

Caption: Metabolism of Latanoprostene Bunod and the subsequent Nitric Oxide signaling pathway.

Experimental Workflow: Quantification of 1,4-Butanediol Mononitrate in a Biological Matrix

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative bioanalytical assay.

Caption: Workflow for the quantitative analysis of 1,4-Butanediol Mononitrate using its deuterated internal standard.

References

An In-depth Technical Guide on the Synthesis and Characterization of 1,4-Butanediol Mononitrate-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Butanediol (B3395766) mononitrate-d8 (BDM-d8), a deuterated analogue of 1,4-Butanediol mononitrate. This stable isotope-labeled compound serves as a valuable internal standard for pharmacokinetic and metabolic studies, particularly in the development of nitric oxide-donating drugs. This document outlines a feasible synthetic route, detailed experimental protocols, and expected characterization data.

Introduction

1,4-Butanediol mononitrate is a key intermediate in the synthesis of various pharmaceuticals. The deuterated version, 1,4-Butanediol mononitrate-d8, is of significant interest for use in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of the non-labeled drug in biological matrices. The stable isotope label provides a distinct mass signature, allowing for precise differentiation from the endogenous or administered non-labeled compound.

Synthesis of this compound

The synthesis of this compound involves the selective mononitration of commercially available 1,4-Butanediol-d8. A controlled reaction with a nitrating agent is crucial to favor the formation of the mononitrate over the dinitrate by-product.

Proposed Synthetic Scheme

The synthesis can be logically divided into two main stages: the nitration of the deuterated diol and the subsequent purification of the desired mononitrate.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from established methods for the mononitration of 1,4-butanediol.[1] Caution: Nitration reactions are potentially hazardous and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

1,4-Butanediol-d8 (CAS No. 74829-49-5)

-

Fuming nitric acid (90%)

-

Acetic anhydride (B1165640)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of the Nitrating Agent: In a flask cooled to 0 °C in an ice bath, slowly add fuming nitric acid to acetic anhydride with stirring. Allow the mixture to stir at this temperature for 30 minutes to form the nitrating species.

-

Nitration Reaction: Dissolve 1,4-Butanediol-d8 in dichloromethane and cool the solution to 0 °C. Slowly add the pre-formed nitrating agent dropwise to the solution of 1,4-Butanediol-d8, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the formation of the product and the consumption of the starting material.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the desired mononitrate from the dinitrate and unreacted diol.

-

Characterization: Collect the fractions containing the purified this compound and confirm its identity and purity using the characterization methods described below.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1261398-94-0 | [2] |

| Molecular Formula | C₄HD₈NO₄ | [2] |

| Molecular Weight | 143.16 g/mol | [2] |

| Appearance | Expected to be a colorless to pale yellow oil | |

| Isotopic Purity | Typically ≥98% |

Spectroscopic Data

Due to the absence of readily available experimental spectra for this compound, the expected data are inferred from the known spectra of the non-deuterated analogue and the principles of NMR and mass spectrometry.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be significantly simplified compared to the non-deuterated compound. The signals corresponding to the deuterated carbon atoms will be absent. A singlet corresponding to the remaining proton on the hydroxyl group might be observed, depending on the solvent and concentration.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the four carbon atoms. The signals for the deuterated carbons will appear as multiplets due to coupling with deuterium (B1214612). The chemical shifts are expected to be similar to those of the non-deuterated compound.

-

²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterated positions, confirming the isotopic labeling.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of the synthesized compound.

-

Expected Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) is expected to be observed at m/z 143 or 144, respectively, confirming the incorporation of eight deuterium atoms.

-

Fragmentation Pattern: The fragmentation pattern will be indicative of the structure, with characteristic losses of functional groups.

The general workflow for the characterization of the synthesized compound is depicted below.

Caption: Characterization workflow for this compound.

Applications

This compound is primarily used as an internal standard in analytical methods for the quantification of 1,4-Butanediol mononitrate in biological samples.[3] Its use is crucial for:

-

Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of nitric oxide-donating drugs.

-

Metabolic profiling: To identify and quantify metabolites of drugs containing the 1,4-butanediol mononitrate moiety.

-

Bioequivalence studies: To compare the bioavailability of different formulations of a drug.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic protocol, based on established nitration methods, offers a viable route to this valuable stable isotope-labeled standard. The outlined characterization techniques are essential for confirming the identity, purity, and isotopic enrichment of the final product, ensuring its suitability for use in demanding analytical applications within the pharmaceutical and drug development industries.

References

The Scientific Rationale for Deuterated 1,4-Butanediol Mononitrate in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the scientific purpose and potential research applications of deuterated 1,4-butanediol (B3395766) mononitrate. While specific research on this deuterated compound is not widely published, this document extrapolates its purpose from the well-established principles of deuterium (B1214612) substitution in drug development and the known pharmacology of its non-deuterated counterpart. The primary focus of such research would be to leverage the kinetic isotope effect to modulate the compound's pharmacokinetic profile, thereby offering a more controlled and sustained release of nitric oxide (NO) and potentially altering the disposition of its metabolites.

Introduction to Deuteration in Drug Research

Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategic tool in medicinal chemistry to enhance a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

The primary goals of deuteration in drug development include:

-

Decreased Rate of Metabolism: Slowing down metabolic degradation can lead to a longer drug half-life.

-

Increased Systemic Exposure: A reduced metabolic rate can increase the overall exposure of the drug in the body.

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

-

Lower Required Dosage: Enhanced stability might mean a lower dose is needed to achieve the same therapeutic effect, potentially reducing side effects.

-

Altered Metabolic Pathways: Deuteration can sometimes shift metabolism away from pathways that form toxic metabolites, thereby improving the drug's safety profile.

Pharmacology of 1,4-Butanediol Mononitrate

1,4-Butanediol mononitrate (BDMN) is recognized as a nitric oxide (NO) donating prodrug. A notable application is in the ophthalmic drug latanoprostene bunod, where it is co-administered as part of a larger molecule. Upon administration, it is metabolized into two active moieties: 1,4-butanediol and nitric oxide.[1]

-

Nitric Oxide (NO): A critical signaling molecule involved in various physiological processes, most notably vasodilation. It activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates smooth muscle relaxation.[2][3][4]

-

1,4-Butanediol: This metabolite is further oxidized in the body. It is known to be a substrate for alcohol dehydrogenase and aldehyde dehydrogenase.[5]

The metabolic pathway of 1,4-butanediol mononitrate is a key target for modification through deuteration.

The Purpose of Deuterating 1,4-Butanediol Mononitrate in a Research Context

The primary purpose of synthesizing and studying deuterated 1,4-butanediol mononitrate would be to investigate the impact of the kinetic isotope effect on its metabolism and pharmacokinetic profile. By replacing hydrogen atoms with deuterium at metabolically active sites on the 1,4-butanediol backbone, researchers can aim to achieve a slower rate of its metabolism.

Hypothesized Advantages:

-

Sustained Nitric Oxide Release: The metabolism of BDMN to 1,4-butanediol and NO is a crucial step.[1][6] If the subsequent metabolism of 1,4-butanediol is slowed by deuteration, it could potentially lead to a more sustained presence of the parent compound or its immediate metabolites, thereby prolonging the release of nitric oxide.

-

Altered Pharmacokinetics of 1,4-Butanediol: The metabolism of 1,4-butanediol itself can be slowed. This would be of interest in studies where the effects of 1,4-butanediol are also being investigated.

-

Mechanistic Studies: Deuterated analogs are invaluable tools for elucidating metabolic pathways. By comparing the metabolic fate of the deuterated and non-deuterated compounds, researchers can pinpoint the primary sites of metabolic attack and the enzymes involved.

Data Presentation: A Comparative Pharmacokinetic Profile

The following table presents a hypothetical comparison of key pharmacokinetic parameters between standard 1,4-butanediol mononitrate and its deuterated analog, based on the expected outcomes of deuteration.

| Parameter | 1,4-Butanediol Mononitrate (Standard) | Deuterated 1,4-Butanediol Mononitrate (Hypothetical) | Anticipated Improvement |

| Half-Life (t½) | X hours | ~1.5X - 2X hours | Increased |

| Maximum Concentration (Cmax) | Y ng/mL | Lower and less variable | Reduced Peak Fluctuation |

| Area Under the Curve (AUC) | Z ng*h/mL | Increased | Enhanced Systemic Exposure |

| Metabolic Clearance (CL) | High | Reduced | Slower Elimination |

Note: These values are illustrative and would need to be determined through experimental studies.

Signaling Pathways and Metabolic Workflow

Nitric Oxide Signaling Pathway

Nitric oxide released from 1,4-butanediol mononitrate diffuses into target cells, such as vascular smooth muscle cells, and activates soluble guanylate cyclase (sGC). This enzyme then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger to activate Protein Kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation.[2][3][7]

Caption: Nitric Oxide (NO) signaling cascade leading to smooth muscle relaxation.

Experimental Workflow for Comparative Pharmacokinetic Study

A typical experimental workflow to compare the deuterated and non-deuterated compounds would involve in vitro and in vivo studies to determine their metabolic stability and pharmacokinetic profiles.

Caption: Workflow for comparing deuterated and non-deuterated compound pharmacokinetics.

Experimental Protocols

The following are generalized protocols that would be adapted for the specific study of deuterated 1,4-butanediol mononitrate.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine and compare the in vitro half-life of deuterated and non-deuterated 1,4-butanediol mononitrate.

Materials:

-

Deuterated and non-deuterated test compounds

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system

-

0.1 M Phosphate (B84403) Buffer (pH 7.4)

-

Acetonitrile (ACN) for quenching

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of the test compounds. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation Setup: In a microcentrifuge tube or 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final protein concentration typically 0.5 mg/mL).

-

Pre-warming: Pre-warm the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this plot is used to calculate the in vitro half-life (t½ = 0.693 / |slope|).

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, AUC, t½) of deuterated and non-deuterated 1,4-butanediol mononitrate.

Materials:

-

Deuterated and non-deuterated test compounds formulated for administration

-

Sprague Dawley rats (or other appropriate species)

-

Dosing vehicles (e.g., for oral gavage or intravenous injection)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Acclimatization: Acclimate animals to the housing conditions.

-

Dosing: Administer a single dose of either the deuterated or non-deuterated compound to a group of animals via the desired route (e.g., oral gavage).

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t½ from the plasma concentration-time data.

-

Statistical Analysis: Compare the pharmacokinetic parameters between the deuterated and non-deuterated groups using appropriate statistical tests.

Conclusion

The investigation of deuterated 1,4-butanediol mononitrate represents a logical step in the exploration of modified nitric oxide donors. The core purpose of this research is to apply the principles of the kinetic isotope effect to slow the metabolic degradation of the molecule. This could potentially lead to a more favorable pharmacokinetic profile, characterized by a longer half-life and more sustained nitric oxide release. Such a modification could be beneficial in therapeutic areas where prolonged vasodilation or NO-mediated signaling is desired. The experimental protocols and analytical methods outlined in this guide provide a foundational framework for researchers to systematically evaluate the potential advantages of deuterating this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. iasp-pain.org [iasp-pain.org]

- 3. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 4. Structural Biochemistry/Cell Signaling Pathways/Nitric Oxide and CGMP Response - Wikibooks, open books for an open world [en.wikibooks.org]

- 5. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

The Role of 1,4-Butanediol Mononitrate-d8 in Modern Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core applications of 1,4-Butanediol mononitrate-d8 (BDMN-d8), a critical tool in the quantitative analysis of drug metabolism and pharmacokinetics. The primary application of this isotopically labeled molecule is its use as an internal standard in bioanalytical assays, particularly for studies involving drugs that metabolize into 1,4-Butanediol mononitrate (BDMN).

Core Application: Internal Standard in Mass Spectrometry

Stable isotope-labeled compounds like BDMN-d8 are the gold standard for internal standards in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its identical chemical properties to the endogenous BDMN but with a different mass, BDMN-d8 is the ideal internal standard for the accurate quantification of BDMN in complex biological matrices like plasma and urine.

This is particularly relevant in the study of drugs like latanoprostene bunod, which metabolizes into BDMN and latanoprost (B1674536) acid.[1][2] Accurate measurement of these metabolites is crucial for understanding the drug's pharmacokinetic profile.

Advantages of Using BDMN-d8 as an Internal Standard:

-

Minimizes Analytical Variability: Co-eluting with the unlabeled analyte, BDMN-d8 experiences similar ionization suppression or enhancement effects in the mass spectrometer, leading to more accurate and precise quantification.

-

Corrects for Sample Loss: It accounts for any loss of the analyte during sample preparation and extraction from biological matrices.

-

Improves Method Robustness: The use of a stable isotope-labeled internal standard enhances the ruggedness and reliability of the analytical method.

Experimental Workflow for Quantification of BDMN using BDMN-d8

The following diagram illustrates a typical experimental workflow for the quantification of BDMN in a biological sample using BDMN-d8 as an internal standard.

Metabolic Pathway of 1,4-Butanediol Mononitrate

Understanding the metabolic fate of BDMN is crucial for interpreting pharmacokinetic data. BDMN is a metabolite that is further broken down in the body. The following diagram outlines this pathway.

Quantitative Data Summary

The use of BDMN-d8 as an internal standard allows for the generation of precise quantitative data. Below is a table summarizing typical calibration curve parameters for a validated LC-MS/MS assay for BDMN in human plasma.

| Parameter | Value |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of plasma sample, add 10 µL of BDMN-d8 internal standard working solution (concentration will depend on the expected analyte concentration).

-

Vortex for 10 seconds.

-

Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject onto the LC-MS/MS system.

LC-MS/MS Conditions

A validated HPLC/MS/MS method is used for the determination of plasma concentrations of BDMN.[1]

-

LC Column: A suitable C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

MRM Transitions: Specific precursor to product ion transitions for both BDMN and BDMN-d8 are monitored.

Logical Relationship of Isotopic Labeling in Bioanalysis

The fundamental principle behind using a deuterated internal standard is the logical relationship between the analyte and the standard.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its application as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental to the successful development of new therapeutics. The methodologies and principles outlined in this guide provide a framework for the robust quantitative analysis of 1,4-Butanediol mononitrate in biological systems.

References

Physical and chemical properties of 1,4-Butanediol mononitrate-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Butanediol mononitrate-d8, alongside detailed experimental protocols and relevant biological pathways. This deuterated analogue of 1,4-Butanediol mononitrate serves as a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies.

Core Physical and Chemical Properties

| Property | This compound | 1,4-Butanediol mononitrate (non-deuterated) |

| Molecular Formula | C₄HD₈NO₄ | C₄H₉NO₄[1][2] |

| Molecular Weight | 143.17 g/mol | 135.12 g/mol [1][2] |

| Melting Point | Data not available | Not available |

| Boiling Point | Data not available | 216.0 ± 23.0 °C (at 760 Torr, Calculated) |

| Solubility | Data not available | Soluble (34 g/L at 25 °C, Calculated) |

| Appearance | Not specified (likely a liquid) | Colorless to yellow oil |

| CAS Number | 1261398-94-0 | 22911-39-3[2] |

Note: Properties for the non-deuterated form are provided for reference and may differ from the deuterated compound.

Biological Significance and Metabolic Pathway

1,4-Butanediol mononitrate is a metabolite of the drug Latanoprostene bunod, an ophthalmic solution used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension[3][4][5][6]. Upon administration, Latanoprostene bunod is hydrolyzed into latanoprost (B1674536) acid and 1,4-Butanediol mononitrate[3][5][6]. The latter is then further metabolized to release 1,4-Butanediol and nitric oxide (NO), a key signaling molecule[3][5][6][7]. 1,4-Butanediol is subsequently oxidized to succinic acid, which enters the tricarboxylic acid (TCA) cycle[3][8].

The release of nitric oxide from 1,4-Butanediol mononitrate contributes to the therapeutic effect of Latanoprostene bunod by increasing the outflow of aqueous humor through the trabecular meshwork, thus lowering intraocular pressure[9][10].

Below is a diagram illustrating the metabolic pathway of 1,4-Butanediol mononitrate.

References

- 1. GSRS [precision.fda.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Real-world impact of latanoprostene bunod ophthalmic solution 0.024% in glaucoma therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Nitric Oxide in the Intraocular Pressure Lowering Efficacy of Latanoprostene Bunod: Review of Nonclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nitric Oxide-Donating Drugs for IOP Lowering | Encyclopedia MDPI [encyclopedia.pub]

A Technical Guide to 1,4-Butanediol Mononitrate-d8: Commercial Availability, Metabolism, and Application in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Butanediol (B3395766) mononitrate-d8, a deuterated isotopologue of 1,4-Butanediol mononitrate. The guide covers its commercial availability, physicochemical properties, and the metabolic fate of its non-deuterated analog, which is relevant to its biological activity. A significant focus is placed on its application as an internal standard in quantitative mass spectrometry-based assays. Detailed, representative experimental protocols for sample preparation and LC-MS/MS analysis are provided to guide researchers in developing and validating analytical methods. Furthermore, this guide illustrates the nitric oxide signaling pathway, which is activated by the metabolic release of nitric oxide from 1,4-Butanediol mononitrate, and a typical experimental workflow for its use in quantitative analysis.

Introduction

1,4-Butanediol mononitrate is a metabolite of the drug Latanoprostene bunod, where it acts as a nitric oxide (NO)-donating prostaglandin (B15479496) F2α analog. Upon administration, Latanoprostene bunod is metabolized into latanoprost (B1674536) acid and 1,4-Butanediol mononitrate. The latter is further metabolized to 1,4-butanediol and nitric oxide. The released nitric oxide plays a crucial role in various physiological processes, including the regulation of intraocular pressure.

1,4-Butanediol mononitrate-d8 is the deuterated form of this metabolite. The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its use in isotope dilution mass spectrometry allows for the accurate and precise quantification of the non-deuterated analyte in complex biological matrices by correcting for variations in sample preparation and instrument response.

Commercial Availability

This compound is available from several specialized chemical suppliers. The following table summarizes the information for some of the known vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Available Quantities |

| ArtMolecule | MI8260 | Not specified | 2.5 mg, 5 mg, 10 mg |

| MedChemExpress | HY-150989S | Not specified | Contact for details |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Chemical Formula | C₄HD₈NO₄ |

| Molecular Weight | 143.16 g/mol |

| CAS Number | 1261398-94-0 |

| Appearance | Not specified (likely a liquid or solid) |

| Solubility | Not specified (expected to be soluble in organic solvents like methanol (B129727) and acetonitrile) |

Metabolism and Signaling Pathway

The metabolic fate of 1,4-Butanediol mononitrate is intrinsically linked to its pharmacological activity, primarily through the release of nitric oxide.

Metabolic Pathway

Upon its formation from the parent drug, 1,4-Butanediol mononitrate is metabolized to 1,4-butanediol and nitric oxide. The 1,4-butanediol is subsequently oxidized to succinic acid, which then enters the Krebs cycle (tricarboxylic acid cycle) for further metabolism.

Metabolic pathway of 1,4-Butanediol mononitrate.

Nitric Oxide Signaling Pathway

The released nitric oxide is a key signaling molecule that activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and other physiological effects. In the context of glaucoma treatment, this pathway leads to increased aqueous humor outflow and a reduction in intraocular pressure.

Nitric Oxide (NO) signaling pathway.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of endogenous or administered 1,4-Butanediol mononitrate in biological samples using isotope dilution mass spectrometry.

Representative Experimental Protocol: LC-MS/MS Quantification

The following is a representative, non-validated protocol for the quantification of 1,4-Butanediol mononitrate in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol should be optimized and validated for the specific application and instrumentation.

5.1.1. Materials and Reagents

-

1,4-Butanediol mononitrate (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

5.1.2. Sample Preparation

-

Spiking: To 100 µL of the biological sample, add a known amount of this compound internal standard solution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

5.1.3. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of the analyte from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be optimized) |

| MRM Transitions | To be determined by infusion of the analyte and internal standard. Example hypothetical transitions: |

| 1,4-Butanediol mononitrate: Precursor ion > Product ion | |

| This compound: Precursor ion+8 > Product ion |

5.1.4. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Workflow Diagram

Experimental workflow for quantitative LC-MS/MS analysis.

Synthesis and Characterization

Detailed, publicly available synthesis protocols and characterization data (NMR, MS spectra) for this compound are limited, as this information is often proprietary to the manufacturers.

General Synthesis Approach

The synthesis of this compound would likely involve the use of a deuterated precursor, such as 1,4-Butanediol-d8. The nitration of one of the hydroxyl groups could be achieved using standard nitrating agents under controlled conditions to favor mono-nitration.

Expected Analytical Data

-

¹H NMR: The proton NMR spectrum would be significantly simplified compared to the non-deuterated form due to the replacement of protons with deuterium. Residual proton signals, if any, would be observed.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals corresponding to the four carbon atoms in the butane (B89635) chain. The signals for the deuterated carbons would likely appear as multiplets due to C-D coupling.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the deuterated molecule. Fragmentation patterns would be influenced by the presence of deuterium atoms and would be useful for structural confirmation.

Conclusion

This compound is a valuable tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its commercial availability facilitates its use as an internal standard for the accurate and precise quantification of its non-deuterated counterpart in biological matrices. Understanding the metabolism and signaling pathway of the parent compound provides a biological context for such quantitative studies. While specific synthesis and characterization data for the deuterated compound are not widely available, the provided representative analytical protocol offers a solid starting point for method development and validation.

1,4-Butanediol mononitrate-d8 CAS number and identification

This technical guide provides a comprehensive overview of 1,4-Butanediol (B3395766) mononitrate-d8, a deuterated isotopologue of 1,4-Butanediol mononitrate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its identification, synthesis, analysis, and metabolic fate.

Core Identification

1,4-Butanediol mononitrate-d8 is primarily utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of its non-deuterated counterpart.[1] Its physical and chemical properties are summarized in the table below.

| Identifier | Value |

| CAS Number | 1261398-94-0 |

| Chemical Formula | C₄HD₈NO₄ |

| Molecular Weight | 143.16 g/mol |

| IUPAC Name | 4-(nitrooxy)butan-1-ol-1,1,2,2,3,3,4,4-d8 |

| Synonyms | BDM-d8, 1,4-Butanediol, 1-nitrate-d8 |

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

This procedure involves the controlled nitration of commercially available 1,4-Butanediol-d8.

Materials:

-

1,4-Butanediol-d8

-

"Stabilized" nitric acid (83-85% in water, substantially free of nitrous acid)[2]

-

Water-immiscible organic solvent (e.g., dichloromethane)

-

Sodium hydroxide (B78521) solution (40%)

-

Ice

Procedure:

-

Dissolve 1,4-Butanediol-d8 in the water-immiscible organic solvent.

-

Cool the solution to a temperature range of -2°C to 2°C.[2]

-

Slowly add "stabilized" nitric acid to the cooled solution while maintaining vigorous stirring. The weight ratio of nitric acid to 1,4-butanediol-d8 should be carefully controlled, typically in the range of 11:1 to 14.5:1.[2]

-

Monitor the reaction progress by taking aliquots and analyzing them (e.g., by TLC or a rapid GC-MS analysis). The reaction is typically allowed to proceed for 10 to 30 minutes.[2]

-

Quench the reaction by pouring the mixture into an ice/water slurry.[2]

-

Neutralize the mixture with a 40% sodium hydroxide solution, ensuring the temperature remains below 15°C.[2]

-

Separate the organic phase containing the this compound.

-

The crude product can be purified by aqueous extraction to remove unreacted diol and dinitrate byproducts.[2]

Quantitative Analysis by GC-MS

The primary application of this compound is as an internal standard. The following is a general workflow for its use in a quantitative GC-MS analysis.

Instrumentation and Conditions (Representative):

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: DB-1 or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Oven Temperature Program: Optimized for separation of the analyte and internal standard.

-

Ionization Mode: Electron Ionization (EI)

-

MS Acquisition: Selected Ion Monitoring (SIM)

Procedure:

-

Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of non-deuterated 1,4-butanediol mononitrate and a fixed concentration of this compound (internal standard).

-

Sample Preparation: To the unknown sample, add the same fixed concentration of this compound.

-

GC-MS Analysis: Inject the calibration standards and the sample into the GC-MS system.

-

Data Analysis: Monitor for characteristic ions of both the analyte and the internal standard. For 1,4-butanediol, characteristic ions in the mass spectrum include m/z 73 and 91 (for the protonated molecule).[3] The mass spectrum of the deuterated standard will show a corresponding mass shift. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in the unknown sample using this calibration curve.

Metabolic Pathway

1,4-Butanediol mononitrate is a metabolite of the ophthalmic drug Latanoprostene bunod.[2][4][5][6] Upon administration, Latanoprostene bunod is hydrolyzed to latanoprost (B1674536) acid and 1,4-butanediol mononitrate. The latter is then further metabolized to release nitric oxide (NO) and 1,4-butanediol.[2][4][5][6] The 1,4-butanediol is subsequently oxidized to succinic acid, which enters the Krebs cycle.[4][7]

Metabolic pathway of Latanoprostene bunod.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a research or drug development setting.

General experimental workflow.

References

- 1. US7759531B2 - Process for preparing 1,4-butanediol - Google Patents [patents.google.com]

- 2. WO2004043897A1 - A process for the purification of 1,4-butanediol mononitrate - Google Patents [patents.google.com]

- 3. swgdrug.org [swgdrug.org]

- 4. 1,4-Butanediol(110-63-4) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0062266) [hmdb.ca]

Stability and Storage of 1,4-Butanediol Mononitrate-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,4-Butanediol mononitrate-d8. Due to the limited availability of direct stability data for this specific isotopically labeled compound, this document extrapolates information from studies on related alkyl nitrates, general principles of nitrate (B79036) ester stability, and best practices for the storage of deuterated compounds.

Core Stability Profile

This compound, as a nitrate ester, is expected to be susceptible to degradation under various environmental conditions. The primary degradation pathway for nitrate esters involves the homolytic cleavage of the O-NO2 bond, which can be initiated by heat, light, or the presence of acidic or basic conditions. This process can be autocatalytic, meaning the degradation products can accelerate further decomposition.

Deuteration at the butanediol (B1596017) backbone may potentially enhance the stability of the molecule. The replacement of hydrogen with deuterium (B1214612) results in a stronger C-D bond compared to the C-H bond, a phenomenon known as the kinetic isotope effect. This can lead to a higher activation energy for certain degradation reactions, thereby slowing down the decomposition rate. However, empirical data for this compound is not currently available to quantify this effect.

Quantitative Stability Data (for related compounds)

The following table summarizes stability data for related, non-deuterated alkyl nitrates to provide an estimate of the potential stability profile of this compound.

| Condition | Compound | Parameter | Result |

| Thermal Stress | Various Alkyl Nitrates | Decomposition Temperature | Generally unstable at elevated temperatures. |

| Photostability | Methyl, Ethyl, Isopropyl Nitrate | UV Absorption | Strong absorbance in the UV region, leading to photodegradation. |

| Hydrolytic Stability | Alkyl Nitrates | pH | Susceptible to hydrolysis, especially under acidic or basic conditions. |

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on best practices for deuterated and unstable compounds.[1][2][3]

| Parameter | Recommendation | Rationale |

| Temperature | Short-term: 2-8°C. Long-term: -20°C or -80°C.[1][2][3] | Reduces the rate of thermal decomposition. |

| Light | Store in the dark, using amber vials or light-blocking containers.[2] | Prevents photodegradation initiated by UV or visible light. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes oxidative degradation and hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, chemically inert containers (e.g., glass vials with PTFE-lined caps). | Prevents contamination and exposure to air and moisture. |

Experimental Protocols

The following are proposed experimental protocols for assessing the stability of this compound, adapted from ICH guidelines and analytical methods for related compounds.

Photostability Testing (Adapted from ICH Q1B)

Objective: To evaluate the intrinsic photostability of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a suitable inert solvent (e.g., acetonitrile) and place them in chemically inert, transparent containers. Prepare a dark control sample by wrapping an identical container in aluminum foil.

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5]

-

Analysis: At appropriate time intervals, withdraw samples from both the exposed and dark control containers. Analyze the samples for the appearance of degradation products and the loss of the parent compound using a stability-indicating HPLC-UV method.

Thermal Stability Testing (Forced Degradation)

Objective: To investigate the thermal degradation pathway and identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions: Expose the solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as GC-MS or LC-MS, to identify and quantify degradation products.

Stability-Indicating Analytical Method (Proposed)

Objective: To develop an analytical method capable of separating the parent compound from its potential degradation products.

Methodology (based on HPLC for related compounds):

-

Chromatographic System: A reversed-phase HPLC system with a C18 column.[6][7]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6]

-

Detection: UV detection at a wavelength that provides good sensitivity for the parent compound and its expected chromophoric degradation products.

-

Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Caption: Experimental workflow for stability testing of this compound.

Caption: Postulated signaling pathway of this compound via nitric oxide release.

References

The Role of 1,4-Butanediol Mononitrate-d8 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 1,4-Butanediol (B3395766) mononitrate-d8, a deuterated isotopologue of a nitric oxide (NO) donor, in the context of metabolic studies. The strategic incorporation of deuterium (B1214612) into drug molecules offers significant advantages for elucidating metabolic pathways, understanding pharmacokinetic profiles, and investigating mechanisms of action. This document will detail the principles behind the use of deuterated compounds, the specific applications of 1,4-Butanediol mononitrate-d8, relevant experimental protocols, and the signaling pathways influenced by its metabolic products.

The Power of Deuterium in Metabolic Investigations

Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in pharmaceutical research.[1][2][3] This subtle atomic substitution can have a profound impact on a drug's metabolic profile, primarily due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, such as by cytochrome P450 (CYP450) enzymes.[3] This slowing of metabolic breakdown can lead to an extended drug half-life, reduced formation of toxic metabolites, and a more favorable safety profile.[3][4]

The primary applications of deuterated compounds in metabolic studies include:

-

Tracking Metabolic Fate: The deuterium label acts as a tracer, allowing researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.[1][2]

-

Identifying Metabolites: The distinct mass of deuterium makes it easier to identify drug metabolites in complex biological matrices using techniques like mass spectrometry.[1]

-

Elucidating Reaction Mechanisms: By selectively placing deuterium at different positions in a molecule, researchers can determine which chemical bonds are critical for the drug's activity and metabolism.[1]

-

Improving Pharmacokinetic Properties: Deuteration can be used to enhance a drug's metabolic stability and bioavailability, a strategy known as the "deuterium switch".[3][]

1,4-Butanediol Mononitrate: Metabolism and Mechanism of Action

1,4-Butanediol mononitrate is a key component of the drug latanoprostene bunod, where it serves as a nitric oxide-donating moiety.[6] Upon administration, latanoprostene bunod is hydrolyzed into latanoprost (B1674536) acid and 1,4-butanediol mononitrate.[7][8][9] The latter is then metabolized to 1,4-butanediol and nitric oxide (NO).[7][8][9] The released NO plays a crucial role in the drug's therapeutic effect by activating the soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway, leading to vasodilation.[7][8] The 1,4-butanediol metabolite is further oxidized to succinic acid, which then enters the Krebs cycle.[7][9]

The use of This compound in metabolic studies of its non-deuterated counterpart offers several advantages. Primarily, it serves as an excellent internal standard for quantitative analysis in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, while its different mass allows for clear differentiation. Furthermore, this compound can be used as a tracer to precisely map the metabolic fate of the butanediol (B1596017) portion of the parent drug.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of the non-deuterated metabolites of latanoprostene bunod from a study in healthy human subjects. While specific data for the d8-labeled compound is not available, these values provide a relevant reference for researchers.

| Moiety | LLOQ (pg/mL) | Cmax on Day 1 (pg/mL) | Cmax on Day 28 (pg/mL) |

| Latanoprostene bunod | 10.0 | Not Quantifiable | Not Quantifiable |

| Butanediol mononitrate | 200 | Not Quantifiable | Not Quantifiable |

| Latanoprost acid | 30 | 59.1 | 51.1 |

| Data from a clinical study with topical ocular administration of Vyzulta 0.024% once daily for 28 days.[10] |

Experimental Protocols

A common in vitro method to assess the metabolic stability of a compound is through incubation with human liver microsomes, which are a rich source of drug-metabolizing enzymes.

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the rate of disappearance of a test compound (e.g., 1,4-Butanediol mononitrate) when incubated with human liver microsomes.

Materials:

-

Test compound and its deuterated internal standard (e.g., this compound)

-

Pooled human liver microsomes

-

0.1 M Phosphate (B84403) Buffer (pH 7.4)

-

NADPH regenerating system

-

Acetonitrile with 0.1% formic acid (quenching solution)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of the test compound and the deuterated internal standard in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-warm the phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL) at 37°C.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

-

-

Quenching of Reaction:

-

Immediately add the aliquot to a tube containing the cold quenching solution (acetonitrile with 0.1% formic acid) and the deuterated internal standard. This stops the enzymatic reaction and precipitates the proteins.

-

-

Sample Preparation:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the test compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the test compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Visualizations

The following diagrams illustrate the metabolic pathway of 1,4-Butanediol mononitrate, the subsequent nitric oxide signaling cascade, and a typical experimental workflow for a metabolic study using a deuterated compound.

References

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 2. Deuterated Compounds [simsonpharma.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Nitric Oxide in the Intraocular Pressure Lowering Efficacy of Latanoprostene Bunod: Review of Nonclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Latanoprostene Bunod | C27H41NO8 | CID 11156438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1,4-Butanediol Mononitrate-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4-Butanediol (B3395766) mononitrate-d8 as an internal standard in the quantitative analysis of 1,4-butanediol mononitrate and its precursor, 1,4-butanediol, in biological matrices. The methodologies described herein are particularly relevant for pharmacokinetic studies, toxicological assessments, and in the development of pharmaceuticals where 1,4-butanediol mononitrate is a metabolite, such as with the ophthalmic drug latanoprostene bunod.

Introduction

1,4-Butanediol is an industrial solvent that can be metabolized in vivo to the psychoactive substance gamma-hydroxybutyrate (GHB). Its mononitrate derivative, 1,4-butanediol mononitrate, is a metabolite of certain therapeutic agents. Accurate quantification of these compounds in biological fluids is crucial for understanding their pharmacokinetics and pharmacodynamics. The use of a stable isotope-labeled internal standard, such as 1,4-Butanediol mononitrate-d8, is the gold standard for quantitative analysis by mass spectrometry. This deuterated analog closely mimics the analyte's chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of variability during sample preparation and analysis, leading to enhanced precision and accuracy.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the signal from the unlabeled analyte to the labeled internal standard is measured by the mass spectrometer. Because the analyte and the internal standard behave nearly identically during extraction, derivatization, and ionization, any loss or variation in signal intensity affects both compounds equally. This results in a constant analyte-to-internal standard ratio, which is directly proportional to the concentration of the analyte in the original sample.

Experimental Protocols

Protocol 1: Quantitative Analysis of 1,4-Butanediol Mononitrate in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1,4-butanediol mononitrate in human plasma, employing this compound as the internal standard.

1. Materials and Reagents

-

1,4-Butanediol mononitrate (analyte) reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of 1,4-butanediol mononitrate and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the 1,4-butanediol mononitrate stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution.

-

Add 200 µL of 0.1% formic acid in water and vortex to mix.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example):

-

1,4-Butanediol mononitrate: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

This compound: Q1 (Precursor Ion + 8 Da) -> Q3 (Product Ion)

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Data Analysis and Quantification

-

Integrate the peak areas for the analyte and internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Data Presentation

The following tables represent typical quantitative data that would be generated during the validation of the described analytical method.

Table 1: Calibration Curve for 1,4-Butanediol Mononitrate in Human Plasma

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 1.00 | 0.98 | 98.0 | 5.2 |

| 5.00 | 5.12 | 102.4 | 4.1 |

| 10.0 | 9.95 | 99.5 | 3.5 |

| 50.0 | 50.8 | 101.6 | 2.8 |

| 100 | 101.2 | 101.2 | 2.1 |

| 500 | 495.5 | 99.1 | 1.9 |

| 1000 | 1005 | 100.5 | 1.5 |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| Low | 3.00 | 2.95 | 98.3 | 4.8 | 5.5 |

| Medium | 75.0 | 76.1 | 101.5 | 3.2 | 4.1 |

| High | 750 | 742.5 | 99.0 | 2.5 | 3.3 |

Mandatory Visualizations

Figure 1: Experimental workflow for the quantitative analysis.

Figure 2: Metabolic pathway of Latanoprostene Bunod.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1,4-butanediol mononitrate in biological matrices. The described LC-MS/MS protocol, coupled with a thorough validation, ensures high-quality data for pharmacokinetic, toxicological, and clinical studies. The presented workflow and metabolic pathway diagrams offer a clear visual representation of the experimental process and the biological fate of the parent compound, aiding researchers in their drug development and scientific investigations.

Application Note: Quantitative Analysis of Latanoprostene Bunod in Human Plasma using a Validated LC-MS/MS Method with 1,4-Butanediol mononitrate-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of latanoprostene bunod in human plasma. The method utilizes 1,4-Butanediol mononitrate-d8, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, in line with regulatory guidelines for bioanalytical method validation. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis of latanoprostene bunod.

Introduction

Latanoprostene bunod is a prostaglandin (B15479496) F2α analog that is administered topically to reduce elevated intraocular pressure. It is a prodrug that is rapidly metabolized in the body to latanoprost (B1674536) acid, an active prostaglandin F2α receptor agonist, and butanediol (B1596017) mononitrate, a nitric oxide-donating moiety. Accurate quantification of latanoprostene bunod in biological matrices is essential for pharmacokinetic and toxicokinetic assessments.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] A SIL-IS closely mimics the analyte's behavior during sample preparation and analysis, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1][4] Given that butanediol mononitrate is a primary metabolite of latanoprostene bunod, its deuterated analog, this compound, serves as an ideal internal standard for the quantification of the parent drug. This application note provides a comprehensive protocol for a validated LC-MS/MS assay for latanoprostene bunod in human plasma.

Experimental

Materials and Reagents

-

Latanoprostene bunod reference standard

-

This compound (Internal Standard)[5]

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of latanoprostene bunod and the internal standard from human plasma.

Protocol:

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 50 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 400 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of the analyte and internal standard |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Capillary Voltage | 3.0 kV |

Method Validation

The bioanalytical method was validated according to the FDA and ICH M10 guidelines, assessing linearity, sensitivity, accuracy, precision, selectivity, matrix effect, and stability.

Quantitative Data Summary

| Validation Parameter | Result |

| Linearity Range | 10 - 10,000 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 10 pg/mL |

| Upper Limit of Quantitation (ULOQ) | 10,000 pg/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%Bias) | Within ±15% |

| Inter-day Accuracy (%Bias) | Within ±15% |

| Recovery | Consistent and reproducible |

| Matrix Effect | Compensated by the internal standard |

Visualizations

Caption: Experimental workflow for the quantitative analysis of latanoprostene bunod.

Caption: Principle of using a deuterated internal standard for quantitative analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of latanoprostene bunod in human plasma. The use of this compound as a stable isotope-labeled internal standard ensures the robustness of the assay by correcting for potential variabilities during sample processing and analysis. This method is suitable for supporting pharmacokinetic studies in the development of latanoprostene bunod.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 1,4-Butanediol Mononitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1,4-Butanediol (B3395766) mononitrate (BDMN) in biological matrices. As a key intermediate in the synthesis of nitric oxide-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs), accurate quantification of BDMN is crucial for pharmacokinetic and drug metabolism studies. This protocol outlines a complete workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, providing a solid foundation for researchers in drug development and related fields.

Introduction